molecular formula C12H17N B2883262 8-Isopropyl-1,2,3,4-tetrahydroquinoline CAS No. 75413-97-7

8-Isopropyl-1,2,3,4-tetrahydroquinoline

Cat. No. B2883262
CAS RN: 75413-97-7
M. Wt: 175.275
InChI Key: FLKGGQQHVGKUHO-UHFFFAOYSA-N
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Description

8-Isopropyl-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline, which is an organic compound that is the semi-hydrogenated derivative of quinoline . Tetrahydroquinoline is an important structural motif of various natural products and therapeutic lead compounds .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinolines, including 8-Isopropyl-1,2,3,4-tetrahydroquinoline, has been a subject of considerable research interest. Traditional approaches to the synthesis of C(1)-substituted tetrahydroquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroquinoline with various nucleophiles have been explored .


Molecular Structure Analysis

The molecular structure of 8-Isopropyl-1,2,3,4-tetrahydroquinoline is similar to that of tetrahydroquinoline, with the addition of an isopropyl group at the 8th position . The saturated part of the 1,2,3,4-tetrahydroquinoline molecule allows for the possibility of multiple conformers’ existence .

Scientific Research Applications

1. Biological Activities and Pharmacological Properties

8-Isopropyl-1,2,3,4-tetrahydroquinoline derivatives demonstrate a range of biological activities, including antimicrobial, anticancer, and antifungal effects. Research has particularly focused on synthesizing 8-hydroxyquinoline (8-HQ) derivatives with various pharmacological properties, including anticancer, antiviral, and antibacterial activities. The 8-HQ moiety in these compounds is identified as a potential building block for pharmacologically active scaffolds, showing significant therapeutic value in drug development against diseases like cancer (Saadeh, Sweidan, & Mubarak, 2020).

2. Application in Dopaminomimetic Properties

Tetrahydroisoquinoline derivatives, such as those related to 8-isopropyl-1,2,3,4-tetrahydroquinoline, have been studied for their dopaminomimetic properties. The presence of specific structural groups attached to the isoquinoline skeleton in position 8 is crucial for marked antidepressant action. These derivatives have been found to possess significant activity, indicating their potential use in treating conditions related to dopamine uptake (Zára-Kaczián et al., 1986).

3. Novel Synthesis Approaches

Research has also delved into innovative synthesis methods for 1,2,3,4-tetrahydroquinolines. For instance, an atom economical approach using intramolecular hydroaminomethylation of 2-isopropenylanilines, mediated by an ionic diamino rhodium catalyst, has been developed. This method is significant for its high chemo- and regioselectivity and good isolated yields (Vieira & Alper, 2007).

4. Analytical and Medical Applications

8-Hydroxyquinoline, a related compound, has been extensively used in analytical chemistry for metal ion detection and has shown potential in various medical applications, including anti-neurodegeneration, anticancer, and antimicrobial activities. Its metal chelating properties have been a focal point in these studies (Southcott & Orvig, 2021).

Safety And Hazards

The safety data sheet for 1,2,3,4-Tetrahydroquinoline indicates that it is a combustible liquid, toxic if swallowed, may cause cancer, and is harmful to aquatic life with long-lasting effects .

Future Directions

The future directions in the research of 1,2,3,4-tetrahydroquinoline and its derivatives, including 8-Isopropyl-1,2,3,4-tetrahydroquinoline, involve the development of novel tetrahydroquinoline analogs with potent biological activity . There is also interest in the development of new and environmentally friendly methods for the synthesis of tetrahydroquinoline derivatives .

properties

IUPAC Name

8-propan-2-yl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9(2)11-7-3-5-10-6-4-8-13-12(10)11/h3,5,7,9,13H,4,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKGGQQHVGKUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC2=C1NCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Isopropyl-1,2,3,4-tetrahydroquinoline

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